2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-2-18-12-14-19(15-13-18)26-24(28)17-27-16-23(25(29)21-10-6-7-11-22(21)27)32(30,31)20-8-4-3-5-9-20/h3-16H,2,17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEKEXCXEJAPAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Benzenesulfonyl Group: The quinoline intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to introduce the benzenesulfonyl group.
Acetamide Formation: The final step involves the reaction of the sulfonylated quinoline with 4-ethylphenylamine and acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide exhibits potential anticancer properties. Studies have shown that it may inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerases and kinases. The compound's ability to intercalate into DNA disrupts cellular replication processes, leading to apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. It demonstrates efficacy against various bacterial strains and fungi, suggesting its potential use as an antimicrobial agent in clinical settings. The mechanism involves disruption of microbial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are critical in the inflammatory response .
Industrial Applications
Beyond its medicinal uses, the unique structure of this compound makes it a candidate for various industrial applications:
Material Science
Due to its chemical properties, it can be explored for developing new materials with specific functionalities such as fluorescence or conductivity. This could lead to advancements in organic electronics or photonic devices .
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on breast cancer cells demonstrated significant inhibition of cell growth at micromolar concentrations. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Activity
In vitro tests revealed that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, establishing its potential role in treating bacterial infections resistant to conventional antibiotics .
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Core Heterocycle Variations: The target compound and analogs use quinoline cores, whereas Goxalapladib () employs a 1,8-naphthyridine scaffold. Naphthyridines often exhibit enhanced metabolic stability compared to quinolines due to reduced aromatic electrophilicity . Compound 7f () integrates a fluoroquinolone carboxylate structure, a class known for DNA gyrase inhibition .
Substituent Effects :
- Electron-Withdrawing Groups : The benzenesulfonyl group in the target compound and analog may enhance binding to hydrophobic enzyme pockets (e.g., sulfotransferases). In contrast, Goxalapladib’s trifluoromethyl biphenyl group increases lipophilicity and bioavailability .
- Aryl Acetamide Tail : The 4-ethylphenyl group in the target compound likely improves membrane permeability compared to the 4-chlorophenyl () or 4-methylphenyl () variants. Chlorine substituents () may confer stronger electronegativity, affecting target affinity .
Biological Activity Trends: Quinoline-acetamides with sulfonyl/sulfanyl groups () show promise in antimicrobial and anticancer contexts, possibly through thiol-mediated enzyme inhibition or apoptosis induction . Goxalapladib’s anti-atherosclerotic activity is attributed to phospholipase A2 inhibition, a mechanism distinct from quinoline-based analogs .
Research Findings and Implications
- Synthetic Feasibility : highlights hydrazine and aromatic aldehyde-based synthesis routes for acetamide derivatives, suggesting the target compound could be synthesized via similar methods .
- Knowledge Gaps: Direct pharmacological data for the target compound are absent; further in vitro studies (e.g., kinase inhibition assays, antimicrobial screening) are needed to validate hypotheses derived from structural analogs.
Biological Activity
The compound 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide (CAS Number: 902278-52-8) is a synthetic derivative with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 448.5 g/mol . The compound features a quinoline core, a benzenesulfonyl group, and an acetamide moiety, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds often exhibit significant antimicrobial properties. In particular, studies have shown that similar compounds can inhibit the growth of both gram-positive and gram-negative bacteria. For instance, related acetamide derivatives have demonstrated moderate activity against various bacterial strains, with some achieving IC50 values below 50 μM against butyrylcholinesterase (BChE), an important target in Alzheimer's disease treatment .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes or modulation of receptor activity. Compounds with similar structures have been shown to bind to the active sites of enzymes like BChE and acetylcholinesterase (AChE), which are crucial in neurotransmitter regulation . The presence of the benzenesulfonyl group enhances the interaction with these targets, potentially increasing efficacy.
Study on Acetamide Derivatives
A study focusing on a series of substituted acetamide derivatives highlighted that certain compounds exhibited promising BChE inhibition. Among these, derivatives structurally related to our compound showed IC50 values ranging from 3.94 μM to 19.60 μM , indicating significant potential for therapeutic applications in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis has revealed that modifications in the phenyl ring and the introduction of specific substituents can enhance biological activity. For example, compounds with methoxy or ethyl groups on the phenyl ring tend to show improved interaction with target enzymes compared to their unsubstituted counterparts .
Table 1: Biological Activity Comparison
| Compound Name | IC50 (μM) | Target Enzyme | Activity Type |
|---|---|---|---|
| Compound 8c | 3.94 | Butyrylcholinesterase | Inhibitor |
| Compound 8d | 19.60 | Butyrylcholinesterase | Inhibitor |
| Related Compound X | <50 | Various bacteria | Antimicrobial |
Q & A
Basic: What are the recommended synthetic pathways for this compound, and how can yield optimization be achieved in multi-step reactions?
A 11-step synthetic route has been reported for structurally analogous acetamide derivatives, involving sequential coupling, sulfonylation, and cyclization reactions. Yield optimization requires strict control of reaction parameters (e.g., temperature, solvent polarity) and catalytic systems. For example, low overall yields (2–5%) in similar compounds highlight the need for intermediate purification via column chromatography and recrystallization to minimize side products .
Basic: How should researchers approach structural characterization using spectroscopic methods?
Key techniques include:
- UV-Vis Spectroscopy : Confirm π→π* transitions (λmax ≈ 255 nm for related quinoline derivatives) .
- NMR : Assign proton environments (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm, acetamide carbonyl at ~170 ppm in ¹³C NMR).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
Cross-validate data with computational tools (e.g., PubChem-derived InChI keys for structural alignment) .
Advanced: What experimental designs are appropriate for evaluating pharmacokinetic properties in preclinical models?
Adopt a split-plot design to account for variables like dose-response, administration routes, and timepoints. For in vivo studies:
- Phase 1 (in vitro) : Assess metabolic stability using liver microsomes.
- Phase 2 (in vivo) : Use randomized blocks with control groups to measure bioavailability and half-life.
Reference environmental fate studies for metabolite tracking methodologies .
Advanced: How can contradictory solubility/stability data be resolved methodologically?
- Controlled Replicates : Conduct triplicate assays under standardized conditions (pH, temperature).
- Purity Validation : Use HPLC (≥98% purity threshold) to rule out impurities affecting solubility .
- Storage Variables : Compare stability at -20°C (≥5 years) vs. ambient conditions to identify degradation pathways .
Basic: What safety protocols are essential during laboratory handling?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.
- First Aid : Immediate rinsing for eye/skin contact (15+ minutes with water) and medical consultation for inhalation exposure .
- Waste Disposal : Classify as hazardous material per institutional guidelines .
Advanced: How can computational modeling predict biological target interactions, and what validation is required?
- Molecular Docking : Use software (e.g., AutoDock) with PubChem-derived 3D structures to simulate binding affinities.
- Validation : Compare in silico results with in vitro enzyme inhibition assays (IC50 values) .
Basic: What chromatographic methods are validated for purity analysis?
- HPLC : Use C18 columns with UV detection (λ = 255 nm) and acetonitrile/water gradients.
- TLC : Monitor reaction progress with silica plates and iodine visualization .
Advanced: What strategies mitigate batch-to-batch variability in synthesis?
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) for critical intermediates.
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, reaction time) via factorial design .
Basic: How is stability assessed under different storage conditions?
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, with periodic HPLC analysis.
- Long-Term Studies : Store aliquots at -20°C and monitor degradation annually .
Advanced: What methodologies evaluate environmental persistence and ecotoxicology?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
